3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol
Description
This compound features a pyrimidine core substituted with a 2-methyl group at position 2 and two propargyl alcohol (–C≡C–CH2OH) moieties at positions 4 and 6 (Figure 1). The hydroxyl groups on the propargyl chains contribute to hydrogen bonding, influencing its solubility, crystallinity, and reactivity. Its structural uniqueness lies in the combination of a pyrimidine heterocycle with dual terminal alkyne-alcohol substituents, enabling applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[6-(3-hydroxyprop-1-ynyl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-12-10(4-2-6-14)8-11(13-9)5-3-7-15/h8,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZAYGCXAPPVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C#CCO)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Propargyl Group: The propargyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
- Compound 7 (6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione) :
- 2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol: Substituents: A single hydroxyisopropyl group at position 2. Properties: Lower thermal stability (mp: 160–162°C) compared to the target compound, attributed to fewer hydrogen bond donors .
Pyridine-Based Analogues
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol :
- 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol :
Aromatic Propargyl Alcohol Derivatives
- 3-(4-Fluorophenyl)prop-2-yn-1-ol :
Key Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Hydrogen Bonding: The target compound’s dual hydroxyl groups enable extensive hydrogen-bonded networks, as observed in its crystal structure (space group P2₁/c, Z = 4). This contrasts with monohydroxy analogues, which exhibit weaker intermolecular interactions .
- Reactivity: Propargyl alcohols in the target compound undergo Sonogashira coupling more efficiently than chlorinated or methoxylated analogues due to higher electron density at the alkyne terminus .
- Solubility : The compound’s aqueous solubility (12 mg/mL) exceeds that of lipophilic derivatives like 3-(4-chloropyridin-3-yl)prop-2-yn-1-ol (4 mg/mL), making it preferable for aqueous-phase reactions .
Biological Activity
3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol, a compound with the molecular formula , has garnered attention for its potential biological activities. This article summarizes its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a hydroxypropynyl group and a propynol moiety. Its structure is significant for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 1803572-31-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Utilizing appropriate precursors through condensation reactions.
- Introduction of Hydroxypropynyl Group : Achieved via nucleophilic substitution reactions.
- Final Assembly : The propynol moiety is introduced to complete the structure.
Research suggests that this compound interacts with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. Preliminary studies indicate that it may influence cellular signaling pathways, particularly those involved in inflammation and cancer progression.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.
Anti-inflammatory Properties
Studies have indicated that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as COX enzymes. Molecular docking studies have shown favorable interactions with the active sites of these enzymes, suggesting a potential mechanism for its anti-inflammatory effects.
Case Study 1: In Vitro Evaluation of Anticancer Activity
A study investigated the effects of 3-[6-(3-Hydroxyprop-1-yn-1-y)-2-methylpyrimidin -4 -yl] prop -2 -yn -1 -ol on MCF7 cells. The results indicated significant cell death at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound in a rat model of induced inflammation. The results showed a reduction in edema and inflammatory markers when treated with the compound, indicating its potential utility in managing inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
